molecular formula C19H20ClNO2 B1256579 Odapipam

Odapipam

Cat. No.: B1256579
M. Wt: 329.8 g/mol
InChI Key: SKMVRXPBCSTNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNC-756, or Odapipam, is a benzazepine compound with high affinity and selectivity for dopamine D1 receptors . It serves as a potent antagonist for these receptors, specifically targeting the D1 subtype.

Preparation Methods

Synthetic Routes:

The synthetic route for NNC-756 involves several steps. While I don’t have access to proprietary information, I can provide a general outline:

    Starting Material: Begin with a suitable precursor or starting material.

    Functionalization: Introduce the necessary functional groups (e.g., chlorination, alkylation, etc.).

    Ring Formation: Form the benzazepine ring system.

    Final Steps: Optimize the structure and purify the compound.

Industrial Production:

NNC-756 is not widely produced industrially due to its specialized use as a PET radiotracer. if it were to be produced on a larger scale, modifications to the synthetic process would be necessary.

Chemical Reactions Analysis

NNC-756 undergoes various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: NNC-756 can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).

Major products formed during these reactions depend on the specific reaction conditions and starting materials.

Scientific Research Applications

NNC-756 finds applications in:

    Neuroscience Research: As a PET radiotracer, it helps visualize dopamine D1 receptors in living organisms.

    Drug Development: Understanding D1 receptor interactions aids in drug design.

    Neuropsychiatric Disorders: Investigating D1 receptor dysfunction in conditions like schizophrenia and addiction.

Mechanism of Action

NNC-756’s mechanism involves binding to dopamine D1 receptors. Activation or inhibition of these receptors influences signaling pathways related to cognition, reward, and motor control.

Comparison with Similar Compounds

NNC-756 stands out due to its high D1 receptor affinity. Similar compounds include SCH 23390 (a D1 antagonist) and other benzazepines.

Properties

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3

InChI Key

SKMVRXPBCSTNKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl

Synonyms

(+)-(S)-8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-1h-3-benzazepin-7-ol
8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (R)-isomer
8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (S)-isomer, C11-labeled
NNC 0756
NNC 0772
NNC 756
NNC-0756
NNC-0772
NNC-756
odapipam

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.